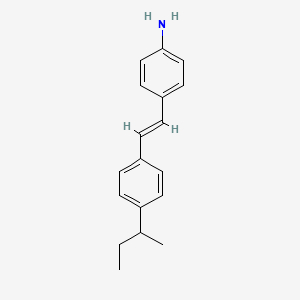

trans-4'-sec-Butyl-4-aminostilbene

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

The systematic naming of trans-4'-sec-Butyl-4-aminostilbene follows IUPAC guidelines for substituted stilbenes. The parent structure is stilbene (1,2-diphenylethene), with substituents at the 4- and 4'-positions of the benzene rings. The amino group (-NH~2~) occupies the 4-position, while the sec-butyl group (-CH(CH~3~)CH~2~CH~3~) is located at the 4'-position. The trans (E) configuration of the ethene bridge is explicitly denoted.

IUPAC Name :

(E)-4-(4-(sec-butyl)styryl)aniline

Rationale :

- The prefix (E) specifies the trans configuration of the ethene double bond.

- 4-(sec-butyl)styryl denotes the sec-butyl-substituted benzene ring connected via the ethenyl group.

- Aniline indicates the amino-substituted benzene ring.

Alternative nomenclature from chemical registries includes 4-[(1E)-2-[4-(1-methylpropyl)phenyl]ethenyl]benzenamine (CAS: 345667-59-6), aligning with IUPAC conventions for geometric isomerism and substituent prioritization. The term "sec-butyl" refers to the butan-2-yl group (-CH(CH~3~)CH~2~CH~3~), a branched alkyl chain with a secondary carbon bonded to the aromatic ring.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is defined by its planar stilbene core and substituent orientations. Key features include:

Planar Stilbene Backbone

The ethene bridge (C=C) and adjacent benzene rings form a conjugated π-system, resulting in near-planar geometry. This conjugation stabilizes the molecule through resonance delocalization.

Stereochemical Configuration

- E/Z Isomerism : The trans (E) configuration places the amino and sec-butyl groups on opposite sides of the double bond. This is confirmed by the SMILES string

CCC(C)C1=CC=C(\C=C\C2=CC=C(N)C=C2)C=C1, where the\and/symbols denote double-bond stereochemistry. - Stereochemical Descriptors : The InChIKey

IUUSIWRRDXBJIU-SNAWJCMRSA-Nencodes the E configuration via theSNAWJCMRSAsegment.

Substituent Effects on Geometry

- The sec-butyl group introduces steric bulk, slightly distorting the planarity of the adjacent benzene ring.

- The amino group’s lone pair participates in resonance, elongating the C-N bond and reducing rotational freedom.

Crystallographic Analysis and Conformational Isomerism

While crystallographic data for this compound is limited, insights can be inferred from related stilbenes:

Predicted Crystal Packing

- Stilbene derivatives typically adopt herringbone or layered arrangements due to π-π stacking and van der Waals interactions.

- The sec-butyl group likely disrupts symmetry, favoring monoclinic or triclinic crystal systems.

Conformational Isomerism

- Single-Bond Rotation : The C-C bonds adjacent to the ethene bridge permit rotational isomerism, though the trans configuration minimizes steric clash.

- Sec-Butyl Orientation : The branched alkyl chain may adopt gauche or anti-periplanar conformations relative to the aromatic ring.

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C~18~H~21~N | |

| Molecular Weight | 251.366 g/mol | |

| Double Bond Configuration | E (trans) | |

| Stereocenters | 0 (E/Z isomerism only) |

Comparative Analysis with Related Stilbene Derivatives

This compound exhibits distinct structural and electronic properties compared to other stilbenes:

Substituent Effects

- Electron-Donating Groups : The amino group enhances resonance stabilization relative to non-polar derivatives like 4,4'-dimethylstilbene.

- Steric Hindrance : The sec-butyl group imposes greater steric bulk than linear alkyl chains (e.g., n-butyl), reducing crystallinity.

Table 2: Comparison with Analogous Stilbenes

| Compound | Substituents | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| This compound | NH~2~, sec-butyl | 251.366 | Branched alkyl, high steric hindrance |

| 4,4'-Diaminostilbene | NH~2~, NH~2~ | 212.27 | Enhanced conjugation, planar |

| 4-Methoxy-4'-methylstilbene | OCH~3~, CH~3~ | 238.32 | Electron-donating, low steric bulk |

Electronic Structure

- Amino Group : Increases electron density on the aromatic ring, shifting UV-Vis absorption to longer wavelengths.

- sec-Butyl Group : Electronically neutral but disrupts π-stacking in solid-state structures.

Thermal Stability

Branched alkyl chains like sec-butyl lower melting points compared to linear analogs due to reduced crystal lattice energy.

Properties

CAS No. |

345667-59-6 |

|---|---|

Molecular Formula |

C18H21N |

Molecular Weight |

251.4 g/mol |

IUPAC Name |

4-[(E)-2-(4-butan-2-ylphenyl)ethenyl]aniline |

InChI |

InChI=1S/C18H21N/c1-3-14(2)17-10-6-15(7-11-17)4-5-16-8-12-18(19)13-9-16/h4-14H,3,19H2,1-2H3/b5-4+ |

InChI Key |

IUUSIWRRDXBJIU-SNAWJCMRSA-N |

Isomeric SMILES |

CCC(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-sec-Butyl-4-aminostilbene typically involves the reaction of 4-sec-butylbenzaldehyde with aniline under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a reduction reaction to yield trans-4’-sec-Butyl-4-aminostilbene .

Industrial Production Methods: Industrial production of trans-4’-sec-Butyl-4-aminostilbene may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: trans-4’-sec-Butyl-4-aminostilbene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Nitro and nitroso derivatives.

Reduction: Amines.

Substitution: Halogenated, sulfonated, and nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

trans-4'-sec-Butyl-4-aminostilbene is part of the stilbene family, characterized by its dual aromatic rings connected by a double bond. Its structure allows for unique properties, making it suitable for various applications in photonics, drug design, and biological research.

Scientific Research Applications

-

Optical Applications

- Nonlinear Optical Materials : The compound exhibits significant nonlinear optical properties, making it a candidate for use in optical limiting devices. Studies have shown that this compound can effectively limit light transmission under high-intensity conditions, which is valuable for protecting sensitive optical devices from damage .

- Fluorescent Probes : Due to its fluorescence characteristics, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to emit light upon excitation makes it useful for tracking cellular processes .

-

Pharmaceutical Research

- Drug Development : The compound has been investigated for its potential as a therapeutic agent. Research indicates that this compound may possess anti-cancer properties, particularly against bladder cancer, as it shares structural similarities with known carcinogenic compounds . Studies conducted on animal models have shown a correlation between exposure to similar compounds and tumor development, suggesting a need for further investigation into its pharmacological effects .

- Mechanism of Action : The compound's mechanism involves interaction with specific biological targets, influencing cellular pathways related to cancer progression. Understanding these interactions can aid in the design of more effective drugs with fewer side effects .

-

Environmental Studies

- Contaminant Monitoring : As this compound can be found as a contaminant in chlorinated drinking water, studies have focused on its environmental impact and methods for detection and remediation. This application is crucial for public health and safety, emphasizing the need for monitoring chemical levels in water supplies .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

- Optical Limiting Study

- Pharmacological Investigation

- Environmental Monitoring

Mechanism of Action

The mechanism of action of trans-4’-sec-Butyl-4-aminostilbene involves its interaction with cellular targets, leading to the inhibition of specific enzymes and pathways. For example, its anticancer activity is attributed to the inhibition of tyrosine kinases, which play a crucial role in cell proliferation and survival . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Stereochemical Influence: The trans-configuration in stilbenes enhances planarity and conjugation, affecting UV absorption (e.g., trans-2,5-dimethoxy-4'-aminostilbene absorbs at 345 nm in methanol ). Cis isomers exhibit reduced conjugation and altered biological activity .

- Substituent Effects: Methoxy groups (as in trans-2,5-dimethoxy-4'-aminostilbene) increase electron density, shifting UV maxima compared to alkyl or halogen substituents . Bromine in trans-4'-Brom-3-stilbazol adds steric bulk and alters reactivity .

Spectral and Physicochemical Properties

Table 2: Spectral Data of Selected Stilbenes

Key Findings :

- UV/Vis: Methoxy and amino groups enhance molar absorptivity due to extended π-systems .

- IR/NMR : The C=C stretch (~965–970 cm⁻¹) is consistent across trans-stilbenes. Methoxy protons resonate near δ 3.7–3.8 ppm, while NH₂ groups appear as singlets near δ 3.47 .

Key Insights :

- Mutagenicity: trans-4-aminostilbene derivatives generate fewer mutagenic O6-hydroxyethyldeoxyguanosine adducts in hepatocytes compared to cis isomers, suggesting safer profiles .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing trans-4'-sec-Butyl-4-aminostilbene with high purity?

- Methodological Answer : Synthesis should begin by referencing analogous stilbene derivatives in databases like SciFinder or Reaxys to identify established protocols. For example, N-phenyl-substituted stilbenes often require palladium-catalyzed cross-coupling or Wittig reactions . Purification steps (e.g., column chromatography, recrystallization) must be optimized using melting point analysis and HPLC to confirm purity. Consult supervisors for discipline-specific adjustments, such as inert atmosphere handling to prevent oxidation .

Q. How can researchers structurally characterize this compound to confirm its geometry and substituent orientation?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, NOESY) to verify trans-configuration and substituent placement. X-ray crystallography is ideal for resolving torsional angles and planarity, as seen in studies of N-phenyl-substituted stilbenes, where planar ground-state geometries enhance fluorescence . Compare spectroscopic data (e.g., UV-Vis absorption maxima) with literature to validate structural consistency .

Q. What experimental parameters influence the photostability of this compound?

- Methodological Answer : Photostability is affected by substituent electronic effects. For example, N-phenyl groups increase planarity and reduce isomerization by stabilizing the excited state through conjugation . Design controlled experiments under varying light intensities (e.g., UV lamps) and solvents (polar vs. nonpolar) to quantify degradation rates. Include dark controls to distinguish thermal vs. photochemical pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields (Φf) for this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in substituent electronic effects or measurement conditions. Replicate studies using standardized solvents (e.g., cyclohexane for low polarity) and calibrate fluorimeters with reference compounds (e.g., quinine sulfate). Compare Φf values under identical excitation wavelengths and analyze substituent effects (e.g., bulky sec-butyl vs. N-phenyl groups) using time-resolved fluorescence to disentangle radiative vs. non-radiative decay pathways .

Q. What advanced techniques are suitable for probing the singlet-triplet excited-state dynamics of this compound?

- Methodological Answer : Use transient absorption spectroscopy (TAS) to track intersystem crossing rates. For triplet-dominated processes (e.g., in derivatives with high torsional barriers), employ oxygen quenching experiments or heavy-atom effects to modulate triplet yields. Contrast results with computational methods (TD-DFT) to map potential energy surfaces and identify critical torsional angles .

Q. How should researchers design experiments to analyze substituent-driven contradictions in photoisomerization rates?

- Methodological Answer : Systematically vary substituents (e.g., sec-butyl vs. tert-butyl) and measure isomerization quantum yields (Φiso) using monochromatic light sources. For singlet-state processes (e.g., in planar N-phenyl derivatives), correlate Φiso with steric hindrance using Arrhenius plots. For triplet-state pathways, introduce triplet sensitizers (e.g., benzophenone) and compare kinetics via laser flash photolysis .

Data Analysis & Troubleshooting

Q. What statistical approaches are recommended for validating reproducibility in photochemical studies of this compound?

- Methodological Answer : Apply ANOVA to compare replicates across experimental conditions (e.g., light intensity, solvent). Use error bars representing standard deviation in Φf or Φiso plots. For small datasets, employ Student’s t-test with Bonferroni correction. Document uncertainties from instrumentation (e.g., ±5% in fluorimeter calibration) and propagate errors in final calculations .

Q. How can researchers address inconsistent results in solvent-polarity-dependent fluorescence studies?

- Methodological Answer : Re-evaluate solvent purity via gas chromatography and control for trace water using molecular sieves. Perform solvatochromic shift analysis to correlate emission maxima with solvent polarity indices (e.g., ET(30)). If contradictions persist, use ultrafast spectroscopy to assess solvent relaxation dynamics, which may mask intrinsic fluorescence properties .

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed journals over commercial databases. Cross-reference findings from fluorescence studies with crystallographic data to validate structure-property relationships .

- Peer Consultation : Engage with photochemistry experts to troubleshoot experimental design, particularly for transient spectroscopy or computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.